3-Chloro-6-nitrocholest-5-ene
Description
Properties
Molecular Formula |
C27H44ClNO2 |
|---|---|
Molecular Weight |
450.1g/mol |
IUPAC Name |
(3S)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H44ClNO2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29(30)31)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-23H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,26?,27?/m0/s1 |
InChI Key |
AARKHEFUGCKAGW-UKJUDFHYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)Cl)C)[N+](=O)[O-])C |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CC[C@@H](C4)Cl)C)[N+](=O)[O-])C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)Cl)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 3 Chloro 6 Nitrocholest 5 Ene
Reduction Chemistry
The reduction of the nitroalkene moiety in 3-chloro-6-nitrocholest-5-ene opens pathways to several important steroidal structures, including ketones and dimeric species. The choice of reducing agent and reaction conditions dictates the final product.
Conversion to Steroidal Ketones
The transformation of the 6-nitro group into a 6-keto group is a synthetically useful reaction. This conversion can be achieved efficiently using specific metal-mediated systems.
A notable method for the conversion of 6-nitro-Δ5-steroids to the corresponding 6-ketosteroids involves the use of a cadmium chloride-magnesium-water (CdCl2–Mg–H2O) system in tetrahydrofuran (B95107) (THF). mdma.cherowid.org This reagent combination provides a regioselective and high-yielding pathway to ketones. mdma.ch While the specific reaction of this compound is not detailed, the reaction of the closely related 3β-acetoxy-6-nitro-cholest-5-ene serves as a clear precedent. mdma.cherowid.org
The reaction proceeds rapidly at room temperature. The addition of water to a mixture of anhydrous CdCl2 and magnesium powder in THF initiates a vigorous exothermic reaction, leading to the formation of metallic cadmium particles and the evolution of hydrogen gas. mdma.cherowid.org This system effectively reduces the conjugated nitroalkene to the corresponding ketone. mdma.ch In a typical procedure, the nitroalkene is added to a mixture of anhydrous CdCl2, magnesium powder, and water in THF, yielding the ketone product within minutes. erowid.org
Table 1: Reductive Conversion of a 6-Nitro-Δ5-Steroid Derivative
| Starting Material | Reagents | Solvent | Reaction Time | Product(s) | Yield |
|---|---|---|---|---|---|
| 3β-Acetoxy-6-nitro-cholest-5-ene | CdCl2–Mg–H2O | THF | 15 min | 3β-Acetoxy-5α-cholestan-6-one and 3β-Acetoxy-5β-cholestan-6-one | 85% (5α isomer) and 15% (5β isomer) |
The reduction of the Δ5 double bond and the conversion of the nitro group to a ketone using the CdCl2–Mg–H2O system results in the formation of stereoisomers at the C-5 position. The reaction of 3β-acetoxy-6-nitro-cholest-5-ene yields a mixture of the A/B-trans (5α) and A/B-cis (5β) isomers. mdma.cherowid.org The major product is the thermodynamically more stable 3β-acetoxy-5α-cholestan-6-one, formed in 85% yield, while the 3β-acetoxy-5β-cholestan-6-one is obtained as a minor product in 15% yield. mdma.cherowid.org This stereochemical outcome is a critical aspect of the reaction, leading predominantly to the formation of the 5α-steroidal skeleton, which has a planar A/B-trans configuration. nih.gov
Dimerization Reactions via Reductive Pathways (e.g., Raney Nickel-Hydrazine Hydrate)
The reduction of nitro compounds using Raney nickel and hydrazine (B178648) hydrate (B1144303) is a well-established method, typically employed for the synthesis of amines. cdnsciencepub.comrasayanjournal.co.in However, depending on the reaction conditions and the quality of the catalyst, this system can also lead to the formation of intermediate reduction products such as azoxy and hydrazo compounds, which are essentially dimers of the original nitro compound. cdnsciencepub.comwikipedia.org The formation of these dimeric species is favored when smaller volumes of solvent are used or when the amount of reducing agent is limited. cdnsciencepub.comlookchem.com The quality and activity of the Raney nickel catalyst also play a critical role in determining the extent of reduction and the product distribution. cdnsciencepub.comlookchem.com While this methodology is widely applied to aromatic nitro compounds, its specific application to this compound leading to dimerization has not been extensively detailed in the reviewed literature. Generally, the reduction of nitroarenes with excess zinc metal can also result in the formation of N,N'-diarylhydrazine, another dimeric product. wikipedia.org
Nucleophilic Substitution and Addition Reactions
The electron-withdrawing nature of the nitro group makes the double bond of this compound susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various heterocyclic steroidal derivatives.
Formation of Steroidal Pyrazolines
A significant reaction of halo-nitro-cholestene derivatives is their conversion to steroidal pyrazolines through a reaction with hydrazine hydrate. nih.gov For instance, the reaction of 7α-bromo-3β-chloro-6-nitrocholest-5-ene with hydrazine hydrate under reflux results in the formation of a steroidal pyrazoline. nih.gov This transformation involves a complex sequence of nucleophilic substitution and addition reactions. The hydrazine acts as a nucleophile, attacking the steroidal nucleus and subsequently cyclizing to form the five-membered pyrazoline ring fused to the steroid framework. nih.gov
The reaction of 7α-bromo-3β-chloro-6-nitrocholest-5-ene with hydrazine hydrate at 50-60°C for 8 hours yields the corresponding pyrazoline derivative. nih.gov This process demonstrates a facile pathway for the synthesis of novel heterocyclic steroids from halo-nitro-cholestene precursors. nih.gov The resulting pyrazoline structure features a five-membered ring containing two nitrogen atoms fused to the steroidal B-ring. nih.gov
Table 2: Synthesis of Steroidal Pyrazoline
| Starting Material | Reagent | Conditions | Product Type |
|---|---|---|---|
| 7α-Bromo-3β-chloro-6-nitrocholest-5-ene | Hydrazine hydrate (80%) | Gentle reflux (50–60 °C), 8 h | Steroidal Pyrazoline |
Synthesis of Amino-Substituted Cholestenes
The introduction of amino groups into the cholestene framework is a significant transformation, as amino steroids often exhibit interesting biological properties.
The chloro group at the C-3 position of this compound is an allylic chloride, which makes it susceptible to nucleophilic substitution by amines. While specific examples with this exact substrate are not detailed in the search results, the general reactivity of allylic halides with amines is well-established. These reactions typically proceed via an S(_N)2 or S(_N)2' mechanism.
The reaction of this compound with primary amines (like methylamine) or secondary amines (like dimethylamine (B145610) and diethylamine) would be expected to yield the corresponding 3-amino-6-nitrocholest-5-ene derivatives. The nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion.
A generalized reaction scheme is as follows:
this compound + RNH(_2) → 3-(Alkylamino)-6-nitrocholest-5-ene + HCl
this compound + R(_2)NH → 3-(Dialkylamino)-6-nitrocholest-5-ene + HCl
It is important to note that such reactions with amines can sometimes be complicated by over-alkylation, especially with primary amines, leading to mixtures of primary, secondary, and tertiary amine products.
The stereochemical outcome of the nucleophilic substitution at the C-3 position is crucial in steroid chemistry. For an S(_N)2 reaction, a backside attack of the nucleophile is expected, which would lead to an inversion of configuration at the C-3 center. quora.comchemistrysteps.compressbooks.publibretexts.orglibretexts.org Given that the starting material is 3β-chloro, an S(_N)2 reaction would result in the formation of a 3α-amino product.
However, the allylic nature of the C-3 chloride also allows for the possibility of an S(_N)2' mechanism, where the amine attacks the C-5 end of the double bond, leading to a rearrangement of the double bond and displacement of the chloride from C-3. This would result in a different constitutional isomer. The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the amine, the solvent, and the presence of any catalysts.
Elimination and Rearrangement Reactions
Elimination reactions provide a route to further unsaturation in the steroid nucleus, leading to conjugated systems.
The treatment of 5α-chloro-6β-nitro steroids with a base like pyridine (B92270) is known to induce dehydrohalogenation, yielding the corresponding 6-nitro-5-ene derivatives. biu.ac.il This reaction involves the elimination of HCl from the steroid backbone.
Applying this to this compound, a suitable base could promote the elimination of HCl to form a conjugated diene system. Depending on which proton is abstracted, different diene products could be formed. Abstraction of a proton from C-4 would lead to the formation of 6-nitrocholesta-3,5-diene. This conjugated nitro-diene system is a potentially valuable synthetic intermediate.
The general transformation can be represented as: this compound + Base → 6-Nitrocholesta-3,5-diene + Base·HCl
The formation of the conjugated diene is often the thermodynamic driving force for this type of elimination reaction.
Acid- or Base-Catalyzed Rearrangements
Conversion to Δ4-3-oxo-6α-nitro Steroid Derivatives
No specific studies detailing the acid- or base-catalyzed rearrangement of this compound to a Δ4-3-oxo-6α-nitro steroid derivative were found. Information regarding reaction conditions, catalysts, yields, and spectroscopic data for the starting material and the product is unavailable.
Photochemical Reactivity
Investigation of Photoreactions in Solution
Detailed investigations into the photochemical behavior of this compound in various solvents are not described in the literature. Data on quantum yields, photoproducts, and the influence of sensitizers or quenchers are absent.
Formation and Fate of Aci-Nitro Tautomers
While the formation of aci-nitro tautomers is a known phenomenon for nitroalkenes, specific studies on the generation, characterization, and subsequent reactions of the aci-nitro tautomer of this compound upon photochemical excitation could not be located.
Due to the absence of this critical information, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. Further experimental research on this compound is necessary before a comprehensive review of its chemical transformations can be written.
Stereochemical and Conformational Analysis
Stereoisomerism and Chirality in 3-Chloro-6-nitrocholest-5-ene
The cholestane (B1235564) skeleton possesses a number of stereocenters, leading to a complex stereochemical landscape. In this compound, the carbon atoms C3, C8, C9, C10, C13, C14, C17, and C20 are chiral centers. The introduction of the chloro substituent at the C3 position can result in two diastereomers, with the chlorine atom in either an axial (α) or equatorial (β) orientation in the chair conformation of the A-ring. The designation 3β-chloro indicates that the chloro group is on the same side of the ring system as the C19 angular methyl group.
The absolute configuration of the chiral centers in the cholestane framework is typically predetermined by its natural precursor, cholesterol. The crystal structure of 3β-Chloro-6-nitrocholest-5-ene has been determined, confirming its specific stereochemical arrangement. researchgate.net The inherent chirality of the molecule is a critical determinant of its interactions with other chiral molecules, such as biological receptors.
Impact of Substituents on Ring Conformation and Torsion Angles
The conformation of the steroidal ring system is a delicate balance of steric and electronic interactions. In the case of this compound, the A, B, C, and D rings adopt specific conformations to minimize strain. The introduction of the 3-chloro and 6-nitro groups induces notable conformational adjustments compared to the parent cholest-5-ene (B1209259).
Based on X-ray crystallographic data of related cholestane derivatives, the A ring in 3β-substituted cholest-5-enes typically adopts a chair conformation. researchgate.net The B ring, containing the C5-C6 double bond, is forced into a half-chair conformation. The C and D rings generally maintain their characteristic chair and envelope conformations, respectively. researchgate.net
Table 1: Expected Ring Conformations in this compound
| Ring | Expected Conformation | Influencing Factors |
| A | Chair | 3β-Chloro substituent |
| B | Half-Chair | C5-C6 double bond, 6-nitro group |
| C | Chair | Fused ring system |
| D | Envelope/Half-Chair | Five-membered ring strain |
Diastereoselective Control in Synthetic Pathways
The synthesis of functionalized steroids such as this compound often requires careful control of stereochemistry. The introduction of the chloro and nitro groups can proceed with varying degrees of diastereoselectivity, depending on the reagents and reaction conditions employed.
The synthesis of 3β-Chloro-6-nitrocholest-5-ene can be achieved from 3β-chlorocholest-5-ene. core.ac.uk The nitration of the double bond at C5-C6 must be controlled to achieve the desired regioselectivity and to avoid unwanted side reactions. The stereochemistry at C3 is typically retained from the starting material.
In more general terms, the diastereoselective synthesis of functionalized cholestenes is a well-explored area. For example, electrophilic additions to the C5-C6 double bond are known to be influenced by the steric hindrance imposed by the angular methyl groups (C10-CH₃ and C13-CH₃). Attack from the α-face is generally less hindered than from the β-face. However, the presence of substituents can alter this preference through stereoelectronic effects. The development of diastereoselective methods is crucial for accessing specific stereoisomers with desired biological activities. Cascade reactions and organocatalysis are modern strategies employed to achieve high diastereoselectivity in the synthesis of complex cyclic systems. mdpi.comnih.gov
Stereoelectronic Effects of Nitro and Chloro Groups
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are significant in this compound.
The chloro group at C3 is an electronegative substituent that exerts an inductive electron-withdrawing effect (-I). This effect can influence the reactivity of neighboring functional groups. The orientation of the C-Cl bond (axial or equatorial) will determine its orbital overlap with adjacent sigma bonds, potentially leading to subtle differences in stability and reactivity. For instance, an axial C-Cl bond can participate in hyperconjugative interactions with the anti-periplanar C-C bonds of the steroid ring.
The nitro group at C6 is a powerful electron-withdrawing group due to both inductive (-I) and resonance (-M) effects. Its presence significantly deactivates the C5-C6 double bond towards electrophilic attack. The π-system of the nitro group can align with the π-system of the double bond, leading to a conjugated system that influences the electronic distribution across this region of the molecule. This electronic perturbation can affect the regioselectivity of reactions at or near the double bond. For example, in microbial hydroxylation of steroids, the presence and position of electron-withdrawing groups like nitro can direct the site of oxidation through stereoelectronic control. nih.govcdnsciencepub.com The stereoelectronic interplay between the nitro group and the double bond can also influence the stability of intermediates in certain reactions, thereby directing the stereochemical outcome.
The combined stereoelectronic influence of the chloro and nitro groups in this compound results in a unique electronic landscape that governs its conformational preferences and chemical behavior. These effects are critical for understanding its reactivity in further chemical transformations and its potential interactions in a biological context.
Mechanistic Organic Chemistry Investigations
Elucidation of Reaction Mechanisms
The formation of 3-Chloro-6-nitrocholest-5-ene from a cholesterol-derived precursor, 3-chlorocholest-5-ene, involves the introduction of a nitro group at the C-6 position. This transformation is typically achieved using a mixture of nitric acid and sodium nitrite (B80452). colab.ws The elucidation of the precise reaction mechanism requires a detailed examination of the possible pathways, including free-radical, electrophilic, and nucleophilic additions.
Free-Radical Mechanisms in Halogenation/Nitration
Free-radical pathways are known to play a role in the oxidation and functionalization of cholesterol and its derivatives. nih.govchemspider.com In the context of the synthesis of this compound, the generation of radical species could be initiated by the reaction conditions. For instance, the decomposition of nitrous acid (formed from sodium nitrite and a strong acid) can produce nitrogen dioxide (•NO2), a radical species. nih.gov
A plausible free-radical mechanism for the nitration at the C-6 position of 3-chlorocholest-5-ene would involve the following steps:
Initiation: Formation of nitrogen dioxide radicals (•NO2) from the reaction mixture.
Propagation:
A radical initiator could abstract a hydrogen atom from the allylic C-7 position of 3-chlorocholest-5-ene, forming a resonance-stabilized allylic radical. However, direct addition of a radical to the electron-rich C5=C6 double bond is also a possibility.
The resulting radical intermediate could then react with •NO2 to form a nitro-substituted product. Addition at C-6 would be sterically and electronically favored.
Termination: Combination of radical species to form non-radical products.
It is important to note that free-radical halogenation, particularly with reagents like N-bromosuccinimide, often leads to substitution at the allylic position (C-7). nih.gov However, the conditions for the synthesis of this compound, employing nitric and nitrous acid, suggest a different regioselectivity, pointing towards an alternative or competing mechanism.
Electrophilic and Nucleophilic Addition Mechanisms
Electrophilic addition to the C5=C6 double bond of cholesterol and its derivatives is a well-established reaction pathway. acs.orgmdpi.com The nitration of 3-chlorocholest-5-ene can be rationalized through an electrophilic addition mechanism.
The active electrophile in the nitrating mixture is likely the nitronium ion (NO2+), which can be formed from nitric acid in the presence of a stronger acid or from the protonation and subsequent dehydration of nitrous acid. thieme-connect.de
A proposed electrophilic addition mechanism is as follows:
Formation of the Electrophile: Generation of the nitronium ion (NO2+).
Electrophilic Attack: The electron-rich C5=C6 double bond of 3-chlorocholest-5-ene attacks the nitronium ion. This attack preferentially occurs at the C-6 position, leading to the formation of a carbocation intermediate at C-5. The presence of the chloro group at C-3 may exert an electronic influence on the reactivity of the double bond.
Nucleophilic Capture and Elimination: A nucleophile present in the reaction medium (e.g., water, nitrate (B79036) ion, or the conjugate base of the acid) can attack the carbocation. Subsequent elimination of a proton (H+) from an adjacent carbon, likely C-4 or C-7, or from the added nucleophile would lead to the final product and restore a double bond. However, the formation of this compound suggests a direct substitution or an addition-elimination sequence.
Nucleophilic substitution reactions are also relevant, particularly concerning the chloro-substituent at C-3. While the primary reaction for the formation of the title compound is the nitration at C-6, the stability and reactivity of the C-3 chloro group under the reaction conditions are important considerations. Nucleophilic substitution at C-3 would likely proceed via an SN1 or SN2 mechanism, depending on the specific conditions and the nature of the nucleophile. wikipedia.orgacs.org
Role of Intermediates and Transition States
The course of the reaction is dictated by the relative stabilities of the intermediates and transition states. In the electrophilic addition mechanism, the key intermediate is the carbocation formed after the initial attack of the nitronium ion. The stability of this carbocation is a critical factor in determining the regioselectivity of the reaction. The carbocation at C-5 is stabilized by the adjacent double bond and the alkyl groups of the steroid framework.
Theoretical studies on similar systems, such as the formation of cholesteryl chloride, have highlighted the importance of intermediates like chlorosulfite esters and iso-steroid transition states. researchgate.net Computational modeling of the nitration of 3-chlorocholest-5-ene could provide valuable insights into the structures and energies of the transition states for both the electrophilic attack and the subsequent steps, helping to rationalize the observed regioselectivity. nih.gov The transition state for the electrophilic attack would involve the partial formation of the C-N bond and the breaking of the C=C pi bond. The geometry of this transition state, influenced by the steric bulk of the steroid and the approaching electrophile, would be crucial. natlib.govt.nzacs.org
Influence of Catalysts and Solvents on Reaction Pathways
The choice of catalysts and solvents can significantly influence the outcome of the reaction, affecting both the reaction rate and the regioselectivity. In the nitration of aromatic compounds, for example, the use of solid supports and catalysts like montmorillonite (B579905) clay can enhance para-selectivity. uliege.be Bismuth(III) salts have also been shown to be effective catalysts for various transformations in steroid chemistry, including allylic oxidation and nitration. mdpi.comresearchgate.net
The solvent plays a multifaceted role. It can influence the solubility of the reactants, stabilize charged intermediates and transition states, and in some cases, participate directly in the reaction. In the nitration of Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester, the choice of solvent (acetic anhydride (B1165640) vs. trifluoroacetic acid) dramatically altered the regioselectivity of nitration. nih.gov Similarly, the solvent can affect the aggregation and conformation of steroid molecules, which in turn can impact their reactivity. researchgate.net The use of a mixture of glacial acetic acid and nitric acid in the synthesis of this compound suggests that the polarity and protic nature of the solvent system are important for the generation of the active nitrating species and for stabilizing the ionic intermediates. colab.ws The effect of the solvent on the activity of steroids has been noted in other contexts as well, highlighting the importance of the reaction medium. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio)
There is no readily available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically for 3-Chloro-6-nitrocholest-5-ene. Consequently, the following sub-sections remain unaddressed in the current body of scientific literature.
No published studies were found that predict the molecular geometry or electronic structure of this compound through computational methods.
While basic experimental spectroscopic data exists, there are no published theoretical calculations of spectroscopic parameters like NMR chemical shifts or IR vibrational frequencies for this compound.
An analysis of the molecular orbitals (such as HOMO-LUMO) and the charge distribution for this compound has not been reported in the scientific literature.
Information regarding the reactivity indices and Fukui functions for this compound is not available in published research.
Molecular Modeling and Docking Simulations
There are no specific molecular modeling or docking simulation studies available for this compound to predict its potential interactions with biological receptors.
Conformational Analysis through Molecular Mechanics and Dynamics
The biological function of a steroid is intrinsically linked to its three-dimensional shape and flexibility. The conformational landscape of this compound is defined by its rigid four-ring cholestane (B1235564) nucleus, a cyclopenta[a]phenanthrene system. The foundational data for this analysis often comes from empirical methods like X-ray crystallography, which has been used to determine the precise structure of related nitrocholestene compounds. core.ac.ukkfu.edu.sa A study on the crystal structure of a derivative formed from 3β-chloro-6-nitrocholest-5-ene confirmed that in the solid state, the cyclohexane (B81311) rings (A, B, and C) of the steroid core predominantly adopt a stable chair conformation, while the five-membered cyclopentane (B165970) D-ring can exhibit either a half-chair or an envelope conformation. iucr.org
Computational techniques such as Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are critical for exploring the molecule's behavior in a solution, which is more biologically relevant. chemistrysteps.commdpi.com These methods model the molecule as a collection of atoms and bonds, allowing for the calculation of potential energy and the exploration of different conformations. chemistrysteps.com
A comprehensive crystallographic analysis of 23 different cholestane derivatives revealed that the six-membered rings exist in a chair conformation in over 95% of cases, with the sofa conformation being a minor alternative. The five-membered D-ring shows greater variability, commonly adopting envelope and half-chair forms. MD simulations, which model the movement of atoms over time, provide a dynamic picture of this conformational flexibility. researchgate.netacs.org For instance, MD studies on cholesterol and its derivatives have been used to understand their interaction with proteins and membranes, revealing how subtle changes in the steroid structure can influence binding affinity and biological function. researchgate.netnih.gov These simulations can map the energy landscapes, identify low-energy conformers, and predict the dynamic behavior of this compound, which is essential for understanding its potential interactions with biological targets.
Computational Approaches in Drug Design and Discovery (e.g., ligand-based, structure-based)
Computational methods are central to modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. nih.govwiley.com For this compound and its analogues, both structure-based and ligand-based design strategies are applicable.
Structure-based drug design relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Molecular docking is a primary technique in this approach, used to predict the preferred orientation and binding affinity of a ligand within a target's active site. mdpi.com Although direct docking studies on this compound are not widely published, research on the closely related precursor, 7α-bromo-3β-chloro-6-nitrocholest-5-ene, serves as an excellent model. This compound was investigated as a potential inhibitor of the SARS-CoV-2 Omicron variant's main protease. nih.gov
The docking results revealed a significant binding energy, indicating a stable interaction with the protein's active site. nih.gov Further in-silico studies on derivatives synthesized from bromo-nitrocholestenes explored their potential as therapeutics against SARS-CoV-2, evaluating their binding energies with key viral proteins. nih.gov These studies also highlight a crucial aspect of computational drug design: the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Even when compounds showed strong binding energies, some were flagged for potential toxicity or for violating Lipinski's Rule of Five, which helps predict drug-likeness. nih.gov This filtering process is vital for prioritizing candidates for synthesis and further testing.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| 7α-Bromo-3β-chloro-6-nitrocholest-5-ene | SARS-CoV-2 Omicron Protease | -6.3 | SER514, THR430, LEU517, ARG355, PHE464, PRO463, TYR396, PRO426, PHE515, GLU516 |
Cheminformatics and Artificial Intelligence Applications
Cheminformatics and artificial intelligence (AI) are transforming drug discovery and chemical synthesis by leveraging vast datasets to build predictive models, accelerating research and development.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Conceptual for related steroids)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. niscpr.res.in While a specific QSAR model for this compound has not been detailed in the literature, its development can be conceptualized based on numerous successful studies on related steroidal compounds. niscpr.res.inscialert.netresearchgate.net
For example, 3D-QSAR models have been effectively developed for steroidal derivatives to predict their anticancer activity. scialert.netscialert.net In one such study, a series of androstene derivatives were analyzed to build a predictive model for anticancer efficacy. The resulting QSAR models demonstrated high correlation coefficients (R²) and predictive performance (q²), proving their utility for screening new androstene derivatives. niscpr.res.in
A conceptual workflow for developing a QSAR model for this compound and its analogues would involve:
Data Set Compilation : Assembling a series of related nitrocholestene compounds with experimentally measured biological activity (e.g., anticancer, antiviral).
Descriptor Calculation : Computing a wide range of molecular descriptors for each compound, which quantify various aspects of their molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that links the descriptors to the observed biological activity.
Validation : Rigorously validating the model's statistical significance and predictive power using internal (cross-validation) and external test sets of compounds not used in model generation.
| Model Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.892 | Indicates the goodness of fit of the model to the training data. |
| q² (Cross-validated r²) | 0.02 | Measures the predictive ability of the model through internal cross-validation. |
Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds. niscpr.res.in
Machine Learning for Reaction Prediction and Pathway Optimization
Artificial intelligence and machine learning (ML) are increasingly being applied to predict the outcomes of chemical reactions and to design optimal synthetic pathways. frontiersin.orgnih.gov While patient response to steroid therapy has been a focus of ML models, these tools are also being adapted for fundamental chemical challenges. mdpi.comnih.govmedrxiv.org
For a complex molecule like this compound, ML models can be trained on vast databases of known chemical transformations. These models learn the underlying chemical rules and patterns to predict the likely products, yields, and optimal reaction conditions for a given set of reactants and reagents. This can be particularly valuable for planning the synthesis of novel derivatives, such as the reactions of bromo-nitrocholestenes with amines or hydrazine (B178648) to produce new heterocyclic steroids. nih.govnih.gov
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques
Spectroscopy is a cornerstone of modern chemical analysis, enabling the non-destructive investigation of molecular structure. For a molecule with the intricacy of 3-Chloro-6-nitrocholest-5-ene, a multi-faceted spectroscopic approach is essential for unambiguous identification and characterization.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl, C=C, and NO₂ groups. The presence of a strong absorption band in the region of 1500-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching) would be indicative of the nitro group. A weak to medium absorption for the C=C stretch would appear around 1620-1680 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. A study on the related compound, 3β-acetoxy-6-nitrocholest-5-ene, reported relevant IR data that can be used for comparison scispace.com.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1500 - 1560 |
| NO₂ | Symmetric Stretch | 1345 - 1385 |
| C=C | Stretch | 1620 - 1680 |
| C-Cl | Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.
In this compound, the conjugated system formed by the C=C double bond and the nitro group constitutes the primary chromophore. This conjugation is expected to result in a λmax in the ultraviolet region. The position and intensity (molar absorptivity, ε) of the absorption band provide insights into the extent of conjugation and the nature of the electronic transition. For instance, a study on 3β-acetoxy-6-nitrocholest-5-ene reported UV-Vis absorption data that suggests the likely absorption range for this compound scispace.com.
Table 4: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| C=C-NO₂ | π → π* | ~240 - 260 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation behavior upon ionization.
Detailed Research Findings: The molecular formula for this compound is C₂₇H₄₄NO₂Cl. The theoretical molecular weight is approximately 450.1 g/mol . core.ac.uk In mass spectrometry, the compound would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) would appear as two distinct peaks separated by two m/z units, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 3:1. This isotopic signature is a key identifier for chlorine-containing compounds.
While a specific experimental mass spectrum for this compound is not detailed in the reviewed literature, the fragmentation pattern can be predicted based on its structure and the principles of mass spectrometry for related nitro-steroidal compounds. nih.govresearchgate.net Common fragmentation pathways would likely involve:
Loss of the nitro group: Cleavage of the C-N bond resulting in the loss of a neutral nitrogen dioxide radical (•NO₂, 46 Da), leading to a significant fragment ion at [M-46]⁺.
Loss of chlorine: Homolytic or heterolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl, 35/37 Da) or a chloride anion, producing a fragment at [M-35]⁺ or [M-36]⁺.
Cleavage of the cholestane (B1235564) side chain: Fragmentation of the C₁₇ side chain is a characteristic feature of steroids, leading to a series of smaller fragment ions.
Ring cleavages: Complex rearrangements and fissions within the steroid's four-ring nucleus.
Analysis of related compounds, such as 7β-(N-Methyl)-amino-3β-chloro-6-nitrocholesta-3,5-diene, shows a base peak at m/z 476.32 and a corresponding [M+2]⁺ peak at 478.31 with approximately 32% relative intensity, confirming the presence of a single chlorine atom. nih.gov Mass spectrometers like the JEOL SX 102/DA-6000 are typically used for such analyses. researchgate.net
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value/Observation |
|---|---|
| Molecular Formula | C₂₇H₄₄NO₂Cl |
| Molecular Weight | ~450.1 g/mol |
| Molecular Ion (M⁺) | [M]⁺ peak and [M+2]⁺ peak |
| Isotopic Ratio | ~3:1 intensity ([M]⁺:[M+2]⁺) |
| Major Fragment | [M-46]⁺ (Loss of •NO₂) |
Crystallographic Techniques
Crystallographic techniques provide definitive information on the three-dimensional arrangement of atoms in the crystalline state of this compound, revealing its absolute configuration and the nature of its intermolecular packing.
Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystal Packing Analysis
Single Crystal X-ray Diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby deduce atomic positions, bond lengths, and bond angles with high precision.
Detailed Research Findings: The crystal structure of 3β-chloro-6-nitrocholest-5-ene has been determined by single crystal XRD analysis. core.ac.uk The study revealed that the compound crystallizes in the orthorhombic system, which is a highly symmetrical crystal system characterized by three unequal axes at 90° angles. The specific space group was identified as P2₁2₁2₁, a common non-centrosymmetric space group for chiral molecules derived from natural products. core.ac.uk The analysis provides the exact dimensions of the unit cell, which is the smallest repeating unit of the crystal lattice. For this compound, the unit cell contains four molecules (Z=4). core.ac.uk This technique unequivocally establishes the absolute stereochemistry at all chiral centers within the steroid nucleus and side chain.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | core.ac.uk |
| Space Group | P2₁2₁2₁ | core.ac.uk |
| Unit Cell Dimensions | a = 7.207(1) Å | core.ac.uk |
| b = 11.292(1) Å | core.ac.uk | |
| c = 32.373(5) Å | core.ac.uk | |
| α = β = γ = 90° | core.ac.uk | |
| Volume (V) | 2634.56 ų | core.ac.uk |
| Molecules per Unit Cell (Z) | 4 | core.ac.uk |
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. rsc.orgcrystalexplorer.net It partitions the crystal space into regions based on the electron distribution of the molecules, providing a graphical representation of close intermolecular contacts.
Detailed Research Findings: While a specific Hirshfeld surface analysis for this compound has not been published, the technique has been applied to similar steroidal structures, such as cholest-5-ene (B1209259) derived from 3β-chlorocholest-5-ene. researchgate.net For this compound, this analysis would provide critical insights into the packing forces. The Hirshfeld surface is typically mapped with properties like dₙₒᵣₘ, which highlights regions of significant intermolecular contact.
Key interactions expected to be visualized include:
Van der Waals forces: Primarily H···H contacts, which typically cover the largest surface area, arising from the extensive hydrocarbon skeleton of the cholestane framework.
Halogen-related contacts: Interactions involving the chlorine atom, such as Cl···H or potentially weak Cl···O contacts with the nitro group of an adjacent molecule.
Nitro group interactions: Contacts involving the oxygen atoms of the nitro group, such as O···H, which would appear as distinct red spots on the dₙₒᵣₘ surface, indicating close contacts.
Chromatographic Separation Methods
Chromatographic techniques are indispensable for the synthesis and purification of this compound, allowing for the monitoring of reaction progress and the isolation of the pure compound from reaction mixtures and by-products.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a rapid and effective method used to qualitatively monitor the progress of a chemical reaction and assess the purity of the resulting products.
Detailed Research Findings: In the synthesis and subsequent reactions of nitro-cholestene derivatives, TLC is a standard monitoring tool. researchgate.netnih.gov For compounds like this compound, the stationary phase is typically silica (B1680970) gel G coated onto glass or aluminum plates. nih.govnih.gov After spotting the reaction mixture on the plate and developing it in an appropriate solvent system (eluent), the components separate based on their polarity. The progress of a reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot.
Visualization of the separated spots on the TLC plate is achieved using various methods. Due to the conjugated nitroalkene system, the compound may be visible under UV light. However, a more general and effective method reported for related bromo-nitro-cholestenes is spraying the plate with a 20% aqueous solution of perchloric acid, followed by heating. nih.govnih.gov Alternatively, placing the plate in an iodine chamber is another common visualization technique. nih.gov The purity of a sample can be assessed by the presence of a single spot on the TLC plate.
Column Chromatography (e.g., Silica Gel) for Compound Isolation and Purification
Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. It operates on the same principles as TLC but on a larger scale.
Detailed Research Findings: For the isolation and purification of this compound and its derivatives, column chromatography using silica gel as the stationary phase is the method of choice. grafiati.com After a synthesis, the crude product, often an oily residue after solvent evaporation, is dissolved in a minimal amount of solvent and loaded onto the top of a packed silica gel column. nih.gov
An appropriate eluent, or a gradient of solvents with increasing polarity (e.g., starting with hexane (B92381) and gradually adding ethyl acetate), is passed through the column. youtube.com The components of the mixture travel down the column at different rates depending on their affinity for the silica gel. Fractions are collected sequentially, and those containing the pure desired product (as determined by TLC analysis of the fractions) are combined. Evaporation of the solvent from the combined fractions yields the purified this compound.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7α-Bromo-3β-chloro-6-nitrocholest-5-ene |
| 7β-(N-Methyl)-amino-3β-chloro-6-nitrocholesta-3,5-diene |
| Cholest-5-ene |
| 3β-Chlorocholest-5-ene |
| Hexane |
Interdisciplinary Research Perspectives and Future Outlook
3-Chloro-6-nitrocholest-5-ene as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of the chloro and nitro groups on the cholestene framework renders this compound a versatile intermediate for the synthesis of more complex and potentially bioactive heterocyclic steroids. The electron-withdrawing nature of the nitro group activates the C5-C6 double bond, making it susceptible to various nucleophilic additions and cycloaddition reactions.
Research has demonstrated that related 6-nitrocholest-5-ene derivatives are valuable precursors. For instance, the reaction of 7α-bromo-3β-chloro-6-nitrocholest-5-ene with hydrazine (B178648) hydrate (B1144303) leads to the formation of novel steroidal pyrazolines. nih.gov In this reaction, hydrazine acts as a nucleophile, attacking the steroidal system to yield a five-membered heterocyclic ring fused to the steroid core. nih.gov This specific transformation highlights a pathway where the nitro-olefin moiety is central to the construction of new molecular architectures. The reaction proceeds by substitution and addition of hydrazine at the unsaturated center of the B-ring. nih.gov
Similarly, various amines have been reacted with 7α-bromo-6-nitrocholest-5-enes to produce 7β-amino-6-nitrocholestene derivatives. nih.gov These reactions underscore the utility of the nitro-activated double bond in forming new carbon-nitrogen bonds, a crucial step in the synthesis of many biologically relevant molecules. The nitro group itself is also a versatile functional group, capable of being transformed into other functionalities, further expanding the synthetic utility of these intermediates. nih.gov The synthesis of this compound is achieved through the nitration of 3β-chlorocholest-5-ene using a mixture of nitric acid and sodium nitrite (B80452) in glacial acetic acid. core.ac.uk This availability as a starting material opens avenues for its use in creating diverse steroidal analogues, such as heterosteroids, which are of paramount interest in medicinal chemistry. core.ac.uk
Exploration in Materials Science Applications (Conceptual)
While specific research into the materials science applications of this compound is nascent, the inherent properties of its parent molecule, cholesterol, suggest conceptual applications. Cholesterol and its derivatives are well-known for their ability to form liquid crystal phases and act as organogelators. nih.gov These properties stem from the rigid, anisotropic shape of the steroid nucleus, which encourages self-assembly into ordered structures.
The introduction of polar functional groups like the chloro and nitro moieties onto the cholestene scaffold could significantly influence these self-assembly properties. The dipole moments associated with the C-Cl and C-NO2 bonds would introduce new intermolecular interactions, such as dipole-dipole forces, potentially leading to novel liquid crystalline phases or more robust gel networks.
Furthermore, studies on related steroidal compounds provide a basis for these concepts. The synthesis and characterization of cholest-5-ene (B1209259), derived from 3β-chlorocholest-5-ene, have involved detailed studies of its crystal structure, thermal stability, and dielectric properties. researchgate.net Such physical characterizations are fundamental to understanding a material's potential. For example, the electric permittivity of cholest-5-ene was found to decrease with increasing frequency, a key characteristic for dielectric materials. researchgate.net Similarly, the synthesis of steroidal pyrazolones from 3β-acetoxy-6-nitrocholest-5-ene has included analysis of their crystalline nature and morphology using techniques like X-ray diffraction and Scanning Electron Microscopy. researchgate.net These investigations into the solid-state properties of structurally similar steroids lay the groundwork for exploring how the specific functionalization in this compound might be harnessed for advanced materials.
Bioorganic Chemistry Applications of Steroidal Nitro-Chlorinated Systems (General)
The incorporation of nitro and chloro groups into a steroidal framework is a recognized strategy in medicinal chemistry for modulating biological activity. benthamscience.comnih.gov Although no naturally occurring nitro-steroids have been discovered, several hundred synthetic nitro-steroids have been developed, with many exhibiting a wide range of biological activities, including antineoplastic, anti-inflammatory, anesthetic, and antimicrobial properties. nih.govjournaljpri.com
The nitro group is a potent electron-accepting moiety, a property that can be crucial for interactions with biological targets like enzymes and receptors. nih.gov Its presence can influence the electronic environment of the entire steroid molecule, potentially enhancing binding affinity or altering metabolic pathways. rsc.org The addition of a chlorine atom further modifies the lipophilicity and steric profile of the molecule, which can impact its absorption, distribution, and ultimately, its biological effect. In non-steroidal systems, the inclusion of nitro and chloro groups is known to enhance the therapeutic activity of compounds against tropical diseases like leishmaniasis. benthamscience.com
The general field of bioorganic chemistry involves studying biological processes using chemical principles. vu.lt In this context, steroidal nitro-chlorinated systems serve as valuable molecular probes. More than fifty biologically active nitro steroids have been identified, demonstrating properties such as immunosuppressant and neuroprotective effects. journaljpri.comresearchgate.net The combination of a nitro group with other functionalities, such as an amino group, on the cholestene skeleton is being explored for unique bioactive properties. nih.gov These findings suggest that this compound and related compounds are promising candidates for drug discovery programs, acting as lead structures for the development of new therapeutic agents. journaljpri.comresearchgate.net
Emerging Methodologies in Steroid Functionalization
The synthesis and modification of steroids like this compound are continuously evolving, driven by advances in synthetic organic chemistry. A major challenge in steroid chemistry is achieving site-selective functionalization due to the presence of multiple similar C-H bonds. researchgate.net
Emerging methodologies are providing powerful tools to overcome this challenge:
C-H Functionalization: This approach allows for the direct introduction of functional groups into the steroid's carbon skeleton, bypassing the need for pre-functionalized substrates. nih.govnumberanalytics.com This improves atom economy and streamlines synthetic routes. nih.gov Recent progress has enabled the selective introduction of various C-O, C-C, C-N, and C-halogen bonds using catalytic systems. researchgate.netnih.gov
Catalyst-Controlled Selectivity: A significant breakthrough is the use of specialized catalysts, such as dirhodium catalysts, to control the site-selectivity of C-H insertion reactions. researchgate.net This allows chemists to target specific primary, secondary, or tertiary C-H bonds that were previously considered unreactive. researchgate.net
Late-Stage Functionalization: These methods introduce or modify functional groups in the final stages of a synthesis, which is invaluable for creating diverse libraries of complex molecules for biological screening. researchgate.netbeilstein-journals.org Electrochemical methods, for example, have been developed for allylic oxidation of steroids, offering a powerful tool for late-stage modification. beilstein-journals.org
New Catalytic Cross-Couplings: Advances in catalysis have enabled novel strategies for constructing the steroid core itself. nih.govumich.edu For instance, metallacycle-mediated annulative cross-coupling reactions have been used to concisely build the C/D ring system of steroids. nih.gov
These advanced synthetic methods are crucial for fully exploring the potential of this compound. They provide the means to not only synthesize the core structure more efficiently but also to selectively modify it, generating a wide array of derivatives for testing in materials science and bioorganic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-6-nitrocholest-5-ene, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves photochemical or nitro-functionalization strategies. For example, photoirradiation of 6-nitrocholest-5-ene derivatives in aprotic solvents (e.g., benzene) can yield target compounds via aci-nitro tautomer intermediates . Post-synthesis, structural validation should employ:
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for nitro and chloro substituents (e.g., δ ~5.3 ppm for olefinic protons in cholestene derivatives).
- Infrared Spectroscopy (IR) : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₇H₄₃ClNO₂).
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (similar to 1-Chloro-3-nitrobenzene protocols in ).
- Storage : Keep in amber glassware at –20°C to prevent photodegradation and moisture ingress.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous runoff (per ).
Advanced Research Questions
Q. How can deuterium-labeling experiments elucidate the photodeconjugation mechanism of this compound?
- Methodological Answer :
- Experimental Design : Irradiate this compound in deuterated solvents (e.g., Me₃COD) to trace hydrogen migration via ¹H/²H NMR. Pinhey et al. observed deuteration at C6, confirming a 1,5-hydrogen shift from C4 to the nitro group, forming aci-nitro intermediates .
- Kinetic Analysis : Use time-resolved spectroscopy to measure tautomerization rates under varying solvent polarities.
Q. What strategies resolve contradictions in product distributions under divergent solvent conditions?
- Methodological Answer :
- Solvent Screening : Compare reaction outcomes in polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents. notes that polar solvents stabilize aci-nitro tautomers, altering downstream products.
- Computational Modeling : Employ density functional theory (DFT) to calculate solvent effects on transition states. Cross-validate with experimental HPLC data to quantify product ratios.
Q. How can crystallographic data enhance structural analysis of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve stereochemistry at C3 and C6 using datasets from repositories like the Cambridge Crystallographic Data Centre (CCDC) (referenced in ).
- Validation : Compare experimental bond lengths/angles with computational models (e.g., Gaussian-optimized geometries).
Q. What statistical approaches ensure robust analysis of spectroscopic data for this compound?
- Methodological Answer :
- Error Analysis : Report standard deviations for triplicate NMR/IR measurements.
- Multivariate Analysis : Use principal component analysis (PCA) to distinguish spectral signatures of impurities (per ’s guidelines on data rigor).
Data Presentation and Reproducibility
Q. What are best practices for presenting reaction yields and spectral data in publications?
- Methodological Answer :
- Tables : Include columns for solvent, temperature, yield (%), and Rf values.
- Figures : Use high-resolution spectra with annotated peaks ( emphasizes SI units and axis labeling).
- Reproducibility : Document catalyst purity (e.g., ≥99% Pd/C) and solvent drying methods (e.g., molecular sieves).
Contradictory Data Resolution
Q. How should researchers address discrepancies between computational predictions and experimental results for reaction mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
